Octyl phenylacetate

Description

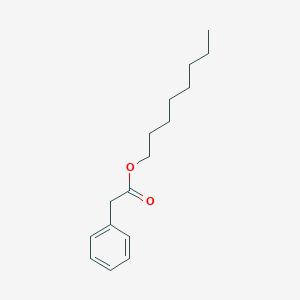

Structure

3D Structure

Properties

IUPAC Name |

octyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-2-3-4-5-6-10-13-18-16(17)14-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYPAVUJUMQTGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059542 | |

| Record name | Benzeneacetic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless viscous liquid; mild sweet-floral odour of woody-orange-rose type | |

| Record name | Octyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/950/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | Octyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/950/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.950-0.956 | |

| Record name | Octyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/950/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

122-45-2 | |

| Record name | Octyl phenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDN0NV3W9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

octyl phenylacetate CAS number 122-45-2 details

An In-depth Technical Guide to Octyl Phenylacetate (CAS No. 122-45-2)

Executive Summary

Octyl phenylacetate (CAS No. 122-45-2) is an organic ester recognized for its distinctive aromatic properties. Formed from the esterification of octanol and phenylacetic acid, this compound presents as a colorless to pale yellow viscous liquid.[1][2] Its primary commercial value lies in its application as a fragrance and flavoring agent in a wide array of consumer products, including cosmetics, perfumes, and food items.[1] The molecule's low volatility and pleasant, long-lasting fruity-floral scent profile make it a valuable component in fragrance formulations.[1][3] This guide provides a comprehensive technical overview of octyl phenylacetate, encompassing its chemical properties, synthesis methodologies, analytical characterization, applications, and safety profile, tailored for researchers and professionals in chemical and drug development fields.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its application and study. Octyl phenylacetate is classified as a fatty alcohol ester.[4]

Chemical Structure and Identifiers

The molecular structure of octyl phenylacetate consists of an octyl ester of phenylacetic acid.

Caption: Chemical Structure of Octyl Phenylacetate.

Table 1: Chemical Identifiers for Octyl Phenylacetate

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 122-45-2 | [1][2][5] |

| IUPAC Name | octyl 2-phenylacetate | [2] |

| Synonyms | Benzeneacetic acid, octyl ester; Phenylacetic acid octyl ester; Octyl 2-phenylethanoate | [1][5][6] |

| Molecular Formula | C16H24O2 | [1][2][5] |

| Molecular Weight | 248.36 g/mol | [2][5] |

| InChIKey | VGYPAVUJUMQTGE-UHFFFAOYSA-N | [1][2] |

| SMILES | CCCCCCCCOC(=O)CC1=CC=CC=C1 | [2] |

| FEMA Number | 2812 | [2] |

| JECFA Number | 1017 |[5] |

Physicochemical Properties

The physical and chemical properties of octyl phenylacetate dictate its behavior in various matrices and are crucial for formulation, processing, and safety assessments.

Table 2: Physicochemical Data for Octyl Phenylacetate

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless to pale yellow, clear viscous liquid. | [1][2] |

| Odor Profile | Mild sweet-floral, with notes of honey, rose, orange, and earth. | [2] |

| Boiling Point | 315.00 to 318.00 °C (at 760 mm Hg) | |

| Melting Point | 50-53 °C | [5] |

| Flash Point | 110.00 °C (230.00 °F) TCC | |

| Density | 0.950 - 0.963 g/cm³ | [2][5] |

| Refractive Index | 1.479 - 1.487 | [2] |

| Vapor Pressure | 0.000161 mmHg @ 25.00 °C (estimated) | |

| Solubility | Insoluble in water (0.4678 mg/L @ 25 °C est.); Soluble in alcohol and oils. | [2] |

| logP (o/w) | 5.477 (estimated) | |

Synthesis and Manufacturing

The primary industrial synthesis of octyl phenylacetate is achieved through Fischer-Speier esterification. This acid-catalyzed reaction provides a direct and efficient pathway to the target ester.

Synthesis Pathway: Fischer Esterification

The reaction involves the condensation of phenylacetic acid with 1-octanol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The equilibrium is driven towards the product side by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.

Caption: Fischer esterification synthesis of octyl phenylacetate.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a standard laboratory procedure for synthesizing octyl phenylacetate. The causality for each step is explained to provide a deeper understanding of the process.

-

Apparatus Setup:

-

Assemble a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

-

Rationale: This setup is crucial for efficiently removing water, the byproduct of the esterification. Le Chatelier's principle dictates that removing a product will shift the reaction equilibrium to favor the formation of more products, thus maximizing the yield of the ester.

-

-

Reagent Charging:

-

To the round-bottom flask, add phenylacetic acid (1.0 eq), 1-octanol (1.1 eq), and a suitable solvent for azeotropic distillation (e.g., toluene or cyclohexane, ~2 mL per gram of phenylacetic acid).

-

Rationale: A slight excess of the alcohol (1-octanol) is used to further drive the reaction towards completion. Toluene forms a low-boiling azeotrope with water, facilitating its removal.

-

-

Catalyst Addition:

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approx. 1-2% of the mass of phenylacetic acid).

-

Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. This significantly increases the reaction rate.

-

-

Reaction Execution:

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by observing the collection of water in the side arm of the Dean-Stark apparatus. The reaction is typically complete when water ceases to collect.

-

Rationale: Refluxing provides the necessary activation energy for the reaction while preventing the loss of volatile reactants and solvent.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally, brine.

-

Rationale: The bicarbonate wash is a critical step to remove the acid catalyst, preventing potential product decomposition during distillation. The subsequent water and brine washes remove any remaining inorganic salts and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure octyl phenylacetate.

-

Rationale: Vacuum distillation is necessary because of the high boiling point of octyl phenylacetate. Distilling at atmospheric pressure would require excessively high temperatures that could lead to thermal decomposition.

-

Applications and Functional Use

Octyl phenylacetate's value is primarily derived from its olfactory characteristics and chemical stability.

Fragrance and Flavor Industry

The compound is widely used as a fragrance component in perfumes, cosmetics, and personal care products.[1] Its scent is described as having earthy, rooty, orange, basil, and bois de rose notes with a honey background.

-

Mechanism of Action: In perfumery, its relatively high molecular weight and low vapor pressure contribute to its function as a middle-to-base note. This provides substantivity and long-lastingness to a fragrance blend, anchoring more volatile top notes.[3] The phenyl group contributes to the overall tenacity of the scent.[3]

-

Flavor Profile: As a flavoring agent, it imparts a floral and honey-like character.[2][7] It is approved for use in food products by regulatory bodies such as the FDA.[2]

Table 3: Recommended Usage Levels in Food Products

| Food Category | Average Maximum ppm |

|---|---|

| Baked Goods | 4.0 |

| Beverages (non-alcoholic) | 1.3 |

| Frozen Dairy | 1.0 |

| Fruit Ices | 1.0 |

| Hard Candy | 4.0 |

| Reconstituted Vegetables | 0.2 |

Source: The Good Scents Company

Other Industrial Applications

While primarily a fragrance and flavor ingredient, related esters find use as solvents and intermediates in the production of other chemicals.[8]

Analytical Methodologies

Accurate identification and quantification of octyl phenylacetate are essential for quality control, regulatory compliance, and research.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive analytical technique for this compound. The non-polar nature and volatility of octyl phenylacetate make it ideally suited for gas chromatography.

-

Workflow: The sample is injected into the GC, where the compound is separated from other components based on its boiling point and affinity for the stationary phase of the column. It then enters the mass spectrometer, where it is ionized (typically by electron impact, EI), fragmented, and the fragments are detected based on their mass-to-charge ratio (m/z).

Caption: General workflow for GC-MS analysis.

Table 4: Characteristic EI-MS Fragments for Octyl Phenylacetate

| Mass-to-Charge (m/z) | Interpretation | Source(s) |

|---|---|---|

| 91 | Tropylium ion ([C7H7]+), characteristic fragment for benzyl-containing compounds. | [2] |

| 57 | Butyl cation ([C4H9]+), fragment from the octyl chain. | [2] |

| 43 | Propyl cation ([C3H7]+), fragment from the octyl chain. | [2] |

| 71 | Pentyl cation ([C5H11]+), fragment from the octyl chain. | [2] |

| 41 | Allyl cation ([C3H5]+), fragment from the octyl chain. |[2] |

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy can be used for definitive structural elucidation and purity assessment.

-

Infrared (IR) Spectroscopy: FTIR analysis will show characteristic peaks for the ester carbonyl group (C=O stretch) and the aromatic ring.[2]

Safety and Toxicology

Octyl phenylacetate is generally considered to have a low toxicity profile.[8]

Hazard Classification and Handling

-

GHS Classification: According to aggregated data from ECHA C&L inventory notifications, this chemical does not meet the criteria for GHS hazard classification.[2]

-

Handling Precautions: Despite the low hazard classification, standard laboratory safety practices should be observed. It may cause irritation upon contact with skin or eyes.[1] Some safety data sheets indicate it may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin irritation or an allergic reaction.[9] Therefore, wearing protective gloves, clothing, and eye protection is recommended during handling.[9][10]

Table 5: Key Safety and Regulatory Information

| Parameter | Value | Source(s) |

|---|---|---|

| Flash Point | 110 °C (230 °F) | |

| GHS Hazard Statements | None (Aggregated); H302, H312, H315, H317, H319, H332 (Some suppliers) | [2][9] |

| Personal Protective Equipment | Protective gloves, eye protection, lab coat. | [9][10] |

| Regulatory Status (Flavor) | FEMA GRAS (Generally Recognized as Safe), 21 CFR 172.515 |[2][7] |

Toxicological Profile

The toxicological properties have not been exhaustively investigated.[9] However, its inclusion in the FEMA GRAS list for use as a flavoring ingredient indicates a consensus on its safety at the low levels found in food.[7] The FEMA expert panel's assessment of phenethyl alcohol and related esters provides a foundation for its safety evaluation.[7]

Conclusion

Octyl phenylacetate (CAS 122-45-2) is a well-characterized ester with significant utility in the fragrance and flavor industries. Its synthesis is straightforward via Fischer esterification, and its identity can be confirmed using standard analytical techniques like GC-MS. The compound's value is rooted in its desirable olfactory profile and its physical properties, such as low volatility, which contribute to scent longevity. While it possesses a favorable safety profile, particularly for its intended use in consumer products, adherence to standard chemical handling procedures is necessary to mitigate any potential for irritation.

References

-

Methyl Phenylacetate (101-41-7) – Premium Honey-Floral Synthetic Ingredient for Perfumery - Scentspiracy. Available at: [Link]

-

octyl phenyl acetate, 122-45-2 - The Good Scents Company. Available at: [Link]

-

Octyl phenylacetate | C16H24O2 | CID 61050 - PubChem, National Institutes of Health. Available at: [Link]

- Synthesis of octyl esters and alcohols - Google Patents (US3534088A).

- Method for preparing phenylacetate - Google Patents (CN101811966A).

-

Showing Compound Octyl phenylacetate (FDB016841) - FooDB. Available at: [Link]

-

octyl 2-phenylethanoate - ChemBK. Available at: [Link]

-

Octyl Acetate: Properties, Uses, and Benefits - Acme-Hardesty. Available at: [Link]

-

OCTYL PHENYLACETATE | FEMA - Flavor & Extract Manufacturers Association. Available at: [Link]

-

octyl acetate, 112-14-1 - The Good Scents Company. Available at: [Link]

-

SID 135018861 - Octyl phenylacetate - PubChem, National Institutes of Health. Available at: [Link]

-

Some Aspects of Qualitative Structure-Odor Relationships - Perfumer & Flavorist. Available at: [Link]

-

para-cresyl phenyl acetate, 101-94-0 - The Good Scents Company. Available at: [Link]

Sources

- 1. CAS 122-45-2: Octyl phenylacetate | CymitQuimica [cymitquimica.com]

- 2. Octyl phenylacetate | C16H24O2 | CID 61050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. Showing Compound Octyl phenylacetate (FDB016841) - FooDB [foodb.ca]

- 5. chembk.com [chembk.com]

- 6. SID 135018861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. femaflavor.org [femaflavor.org]

- 8. nbinno.com [nbinno.com]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. archpdfs.lps.org [archpdfs.lps.org]

solubility of octyl phenylacetate in various organic solvents

An In-Depth Technical Guide to the Solubility of Octyl Phenylacetate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of octyl phenylacetate, an ester widely utilized in the fragrance, flavor, and pharmaceutical industries. For researchers, scientists, and drug development professionals, a deep understanding of a compound's solubility is fundamental to its application, formulation, and synthesis. This document delineates the physicochemical properties of octyl phenylacetate, explores the theoretical principles governing its solubility, presents qualitative and predicted solubility data in various organic solvents, and provides a detailed, field-proven experimental protocol for quantitative solubility determination.

Introduction to Octyl Phenylacetate

Octyl phenylacetate (CAS No. 122-45-2) is an organic ester formed from phenylacetic acid and octanol.[1] It is a colorless to pale yellow, viscous liquid recognized for its characteristic sweet, fruity, and floral odor.[1][2][3] Its primary applications are as a fragrance and flavoring agent in cosmetics, perfumes, and various consumer products.[1] Beyond these roles, its properties make it a compound of interest in chemical synthesis and as a potential excipient or solvent in pharmaceutical formulations, where precise solubility data is critical for ensuring product stability, efficacy, and manufacturability.

Physicochemical Properties and Molecular Structure

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. Octyl phenylacetate's structure features a polar ester functional group, a nonpolar eight-carbon alkyl (octyl) chain, and a nonpolar benzene ring. This amphipathic nature dictates its interaction with different solvents.

The large, nonpolar surface area contributed by the octyl chain and phenyl group is the dominant feature of the molecule. This predicts poor solubility in highly polar solvents like water and high solubility in nonpolar organic solvents. The estimated high octanol-water partition coefficient (logP) of approximately 5.5 further corroborates its lipophilic (oil-loving) and hydrophobic (water-fearing) character.[3][4]

Table 1: Physicochemical Properties of Octyl Phenylacetate

| Property | Value | Source |

| CAS Number | 122-45-2 | [1][5] |

| Molecular Formula | C₁₆H₂₄O₂ | [1][2] |

| Molecular Weight | 248.36 g/mol | [2] |

| Appearance | Colorless to pale yellow viscous liquid | [1][2][3] |

| logP (o/w) | ~5.5 (estimated) | [3][4] |

| Water Solubility | Very low; ~0.47 mg/L at 25°C (estimated) | [3] |

| Hydrogen Bond Donor | 0 | [4] |

| Hydrogen Bond Acceptor | 2 (at ester oxygens) | [4] |

Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] It posits that substances with similar intermolecular forces are likely to be soluble in one another.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily exhibit weak London dispersion forces. The large nonpolar regions of octyl phenylacetate (the octyl chain and phenyl ring) can interact effectively with these solvents via the same forces, leading to high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments. The polar ester group of octyl phenylacetate can engage in dipole-dipole interactions with these solvents, while the nonpolar sections interact via dispersion forces. Good solubility is expected.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds and have significant dipole moments. Octyl phenylacetate is miscible with ethanol at room temperature.[2][3] This is because while octyl phenylacetate cannot donate a hydrogen bond, its ester oxygens can act as hydrogen bond acceptors. Furthermore, the ethyl group of ethanol has nonpolar character, allowing for favorable interactions with the nonpolar parts of the ester.

Below is a diagram illustrating the key intermolecular forces governing solubility.

Caption: Dominant intermolecular forces between octyl phenylacetate and different solvent types.

Solubility Profile of Octyl Phenylacetate

Table 2: Predicted and Observed Solubility of Octyl Phenylacetate in Common Organic Solvents

| Solvent | Solvent Class | Polarity | Predicted/Observed Solubility | Rationale / Citation |

| Hexane | Aliphatic Hydrocarbon | Nonpolar | Very High / Miscible | "Like dissolves like"; strong van der Waals interactions. |

| Toluene | Aromatic Hydrocarbon | Nonpolar | Very High / Miscible | "Like dissolves like"; π-stacking and van der Waals forces. |

| Diethyl Ether | Ether | Slightly Polar | High / Miscible | Good balance for interacting with both polar and nonpolar parts. |

| Acetone | Ketone | Polar Aprotic | High | Dipole-dipole interactions with ester group are favorable. |

| Ethyl Acetate | Ester | Polar Aprotic | Very High / Miscible | Structurally similar; excellent "like dissolves like" example. |

| Ethanol | Alcohol | Polar Protic | Miscible | Experimentally confirmed.[2][3] |

| Methanol | Alcohol | Polar Protic | Good to High | More polar than ethanol, may be slightly less effective. |

| Dichloromethane | Halogenated | Polar Aprotic | Very High / Miscible | Effective at dissolving a wide range of organic compounds. |

| Water | Polar Protic | Very Polar | Insoluble | Experimentally confirmed.[2] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise, quantitative solubility data, a rigorous experimental method must be employed. The isothermal shake-flask method is a globally recognized standard, forming the basis of the OECD Test Guideline 105 for determining water solubility, and its principles are directly applicable to organic solvents.[7][8] This protocol ensures that a true thermodynamic equilibrium is reached between the undissolved solute and the saturated solution.

Causality and Trustworthiness in Protocol Design

This protocol is designed as a self-validating system. The extended equilibration time (Step 3) is critical to ensure the system reaches a true saturation point, avoiding the reporting of artificially low, kinetically limited solubility values. The inclusion of a centrifugation step (Step 4) provides a robust method for phase separation, which is crucial for preventing contamination of the sample with undissolved microparticles. The use of a calibrated analytical technique (Step 6) ensures the final measurement is accurate and reproducible.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology

-

Materials Preparation:

-

Use high-purity (>98%) octyl phenylacetate.[3]

-

Use analytical grade or HPLC grade solvents.

-

Prepare several glass flasks or vials with airtight seals (e.g., screw caps with PTFE liners).

-

-

Addition of Solute and Solvent:

-

To each flask, add a known volume of the test solvent (e.g., 10.0 mL).

-

Add an excess amount of octyl phenylacetate. The key is to ensure a visible amount of undissolved ester remains after equilibration, confirming saturation.

-

-

Equilibration:

-

Seal the flasks securely.

-

Place the flasks in an isothermal environment, such as a temperature-controlled shaker bath, set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the flasks for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[7] Preliminary studies can be run to confirm that solubility does not increase after 24 hours.

-

-

Phase Separation:

-

Remove the flasks from the shaker and place them in a temperature-controlled bath at the same temperature for several hours to allow undissolved material to settle.

-

For finer suspensions, transfer the contents to a centrifuge tube and centrifuge at a moderate speed until a clear supernatant is obtained.

-

-

Sampling:

-

Using a calibrated pipette, carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL). Be extremely careful not to disturb the undissolved layer. It is advisable to filter the sample through a solvent-compatible syringe filter (e.g., PTFE, 0.45 µm) as an added precaution.

-

-

Analysis and Quantification:

-

Accurately dilute the sampled aliquot with the same solvent to a concentration suitable for the chosen analytical method.

-

Determine the concentration of octyl phenylacetate using a pre-calibrated analytical instrument. Gas Chromatography with Flame Ionization Detection (GC-FID) is often suitable for such an ester.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in units such as g/100 mL, mg/L, or mol/L.

-

Applications and Implications for the Target Audience

-

For Drug Development Professionals: The high solubility of octyl phenylacetate in nonpolar to moderately polar solvents makes it a candidate for use as a co-solvent or excipient in non-aqueous formulations, particularly for lipid-based drug delivery systems designed to enhance the bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

-

For Researchers and Scientists: This solubility profile is critical for practical laboratory work. It informs the choice of solvents for:

-

Chemical Synthesis: As a reaction medium or for workup procedures involving extractions.

-

Purification: For selecting appropriate mobile phases in normal-phase chromatography or as a solvent for recrystallization (if applicable at different temperatures).

-

Product Formulation: In the cosmetics and food industries, knowing its solubility is essential for creating stable and homogeneous emulsions or solutions.[1]

-

Conclusion

Octyl phenylacetate is a predominantly nonpolar ester, a characteristic that defines its solubility behavior. It exhibits high solubility, and often complete miscibility, with a wide range of nonpolar and moderately polar organic solvents, including hydrocarbons, ethers, ketones, and alcohols. Conversely, it is practically insoluble in water. This guide provides the theoretical framework, predictive data, and a robust experimental protocol to empower researchers and formulation scientists to effectively utilize and characterize octyl phenylacetate in their work. Quantitative determination using the detailed shake-flask method is strongly recommended for obtaining precise data for critical applications.

References

-

Octyl phenylacetate | C16H24O2 | CID 61050. PubChem, National Institutes of Health. [Link]

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

-

How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone, YouTube. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Course Hero. [Link]

-

New Substances Notification. Government of Canada Publications. [Link]

-

octyl phenyl acetate, 122-45-2. The Good Scents Company. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Mansoura University. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

-

Showing Compound Octyl phenylacetate (FDB016841). FooDB. [Link]

-

SID 135018861 - Octyl phenylacetate. PubChem, National Institutes of Health. [Link]

-

OECD 105 - Water Solubility. Situ Biosciences. [Link]

-

Ester Solubility and Preparation Lab Report. Scribd. [Link]

-

Solubility testing in accordance with the OECD 105. FILAB. [Link]

-

OECD 105 - Water Solubility Test at 20°C. Analytice. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. [Link]

-

Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA. [Link]

Sources

- 1. CAS 122-45-2: Octyl phenylacetate | CymitQuimica [cymitquimica.com]

- 2. Octyl phenylacetate | C16H24O2 | CID 61050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. octyl phenyl acetate, 122-45-2 [thegoodscentscompany.com]

- 4. Showing Compound Octyl phenylacetate (FDB016841) - FooDB [foodb.ca]

- 5. SID 135018861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

- 8. filab.fr [filab.fr]

physical description and odor profile of octyl phenylacetate

An In-Depth Technical Guide to Octyl Phenylacetate: Physicochemical Properties and Odor Profile

Abstract

Octyl phenylacetate (CAS No. 122-45-2) is an aromatic ester valued for its unique sensory characteristics and physicochemical properties. This technical guide provides a comprehensive overview for researchers, scientists, and formulation professionals. We will delve into its chemical identity, detailed physical properties, and complex odor profile. Furthermore, this document outlines a standard synthetic pathway and presents a robust analytical methodology for its characterization using Gas Chromatography-Mass Spectrometry (GC-MS), supported by field-proven insights to ensure self-validating protocols. The guide is structured to serve as an essential reference for the application of octyl phenylacetate in fragrance, flavor, and other relevant industries.

Chemical Identity and Physicochemical Properties

Octyl phenylacetate, also known as octyl 2-phenylacetate or benzeneacetic acid, octyl ester, is the ester formed from the reaction of octanol and phenylacetic acid.[1] Its chemical structure and properties make it a stable and versatile ingredient in various formulations.

Chemical Structure

The molecular structure consists of a phenyl group attached to an acetyl group, which is ester-linked to an eight-carbon octyl chain. This combination of an aromatic ring and a moderately long aliphatic chain dictates its characteristic properties, including its scent, solubility, and volatility.

Caption: Chemical structure of octyl phenylacetate.

Physicochemical Data

The key physical and chemical properties of octyl phenylacetate are summarized in the table below. These values are critical for predicting its behavior in different matrices, determining appropriate storage conditions, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 122-45-2 | [1][2] |

| Molecular Formula | C₁₆H₂₄O₂ | [1][2][3] |

| Molecular Weight | 248.36 g/mol | [2][3] |

| Appearance | Colorless to pale yellow, clear viscous liquid. | [1][2][4] |

| Boiling Point | 315 to 318 °C at 760 mm Hg | [4] |

| Density | 0.950 - 0.956 g/cm³ | [2] |

| Refractive Index | 1.479 - 1.487 (at 20°C) | [2] |

| Flash Point | 230 °F / 110 °C (Tag Closed Cup) | [4] |

| Vapor Pressure | 0.000161 mmHg at 25 °C (estimated) | [4] |

| Solubility | Insoluble in water; soluble in alcohol and oils. | [1][2][4] |

| logP (o/w) | ~5.3 - 5.5 (estimated) | [2][4][5] |

Sensory Profile and Applications

The odor of octyl phenylacetate is complex and multifaceted, making it a valuable component in fine fragrances and flavor systems. Its low volatility contributes to its substantivity, allowing it to function as a middle or base note in fragrance compositions.

Odor Description

The primary scent is often described as a mild, sweet-floral fragrance with distinct fruity undertones.[1][2] More detailed sensory analysis reveals a richer profile with multiple facets.

| Odor Type | Descriptors | Source(s) |

| Floral | Mild sweet-floral, rose, bois de rose (rosewood) | [2][4] |

| Fruity | Fruity, orange | [1][4] |

| Earthy/Green | Earthy, rooty, basil | [4] |

| Gourmand | Honey | [4] |

| Woody | Woody | [2] |

This complex profile, combining floral sweetness with earthy, green, and honeyed notes, allows for its use in creating sophisticated accords. For instance, the honey and rose facets blend well in floral-oriental compositions, while its earthy and basil notes can add a natural, herbaceous quality to green or chypre fragrances.

Applications

Due to its pleasant and persistent aroma, octyl phenylacetate is primarily used as a fragrance ingredient in a wide range of consumer products, including perfumes, cosmetics, soaps, and detergents.[1] It also serves as a flavoring agent in the food industry, where it can impart subtle fruity and honey notes.[4] The recommended usage level in fragrance concentrates is typically up to 1.0%.[4]

Synthesis and Manufacturing

The most common and industrially viable method for producing octyl phenylacetate is through Fischer-Speier esterification. This process involves the acid-catalyzed reaction between a carboxylic acid (phenylacetic acid) and an alcohol (n-octanol).

Caption: Workflow for the synthesis of octyl phenylacetate.

The reaction is an equilibrium process. To drive it towards the product side and achieve a high yield, the water formed as a byproduct is continuously removed, typically using a Dean-Stark apparatus. After the reaction is complete, the crude ester is purified through a series of steps including neutralization of the acid catalyst, washing to remove unreacted starting materials and salts, and finally, vacuum distillation to obtain the high-purity final product.

Analytical Characterization

To ensure the identity and purity of octyl phenylacetate, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique. It provides both qualitative (mass spectrum) and quantitative (peak area) data.

GC-MS Analysis Workflow

The workflow involves sample preparation, injection into the GC system for separation, and detection by the mass spectrometer for identification.

Caption: Analytical workflow for GC-MS characterization.

Experimental Protocol: GC-MS Purity Assay

This protocol describes a self-validating system for the routine quality control of octyl phenylacetate.

-

Objective: To confirm the identity and determine the purity of an octyl phenylacetate sample.

-

Materials:

-

Octyl phenylacetate sample

-

Hexane (analytical grade)

-

Calibrated autosampler vials with caps

-

GC-MS system equipped with a non-polar capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness DB-5ms or equivalent)

-

-

Procedure:

-

Sample Preparation:

-

Prepare a ~1000 ppm (0.1%) solution by accurately weighing ~10 mg of the octyl phenylacetate sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with hexane. Cap and mix thoroughly.

-

Causality: This concentration ensures the detector is not saturated while providing a strong signal-to-noise ratio. Hexane is an ideal solvent due to its volatility and low interference.

-

-

Instrument Setup (Example Parameters):

-

Injector: Split mode (50:1 ratio), 250°C

-

Carrier Gas: Helium, constant flow at 1.0 mL/min

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

Causality: The temperature program is designed to provide good separation between any potential volatile impurities (eluting early) and the main analyte, while ensuring the high-boiling point ester elutes in a reasonable time with good peak shape.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: 40-400 m/z.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the data.

-

-

Data Interpretation (Self-Validation):

-

Identity Confirmation: Locate the major peak in the chromatogram. Compare its mass spectrum with a reference library (e.g., NIST). The spectrum should show characteristic fragments of octyl phenylacetate, notably the tropylium ion at m/z 91.[2] A high match factor (>90%) provides strong evidence of identity.

-

Purity Assessment: Integrate the area of all peaks in the chromatogram. Calculate the purity by the area percent method:

-

Purity (%) = (Area of Octyl Phenylacetate Peak / Total Area of All Peaks) x 100

-

-

Trustworthiness: This protocol is self-validating because identity is confirmed by the unique mass spectrum "fingerprint" before purity is calculated. Any significant impurity will appear as a separate peak with its own mass spectrum, allowing for its potential identification and ensuring the purity calculation is reliable.

-

-

Safety and Handling

Safety information for octyl phenylacetate varies slightly between suppliers. One Safety Data Sheet (SDS) indicates it may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[6] Conversely, aggregated GHS information from multiple suppliers suggests the chemical does not meet GHS hazard criteria.[2] Given this discrepancy, it is prudent to handle the substance with care.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure work is conducted in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat and open flames.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Octyl phenylacetate is a significant aromatic compound with well-defined physicochemical properties and a desirable, complex odor profile. Its stability and unique sensory characteristics make it a versatile ingredient in the fragrance and flavor industries. Understanding its synthesis, proper analytical characterization via GC-MS, and safe handling procedures are essential for its effective and responsible use in research and product development.

References

-

Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, phenethyl phenylacetate, CAS Registry Number 102-20-5. Food and Chemical Toxicology, 157(S1). (Note: This reference is for a related compound but provides context on safety assessments in the fragrance industry). Retrieved from [Link]

-

Scentspiracy. (n.d.). Isobutyl Phenylacetate (CAS 102-13-6). Retrieved from [Link]

-

The Good Scents Company. (n.d.). para-anisyl phenyl acetate, 102-17-0. Retrieved from [Link]

-

FooDB. (2015). Showing Compound Octyl phenylacetate (FDB016841). Retrieved from [Link]

-

The Good Scents Company. (n.d.). octyl phenyl acetate, 122-45-2. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61050, Octyl phenylacetate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). octyl acetate, 112-14-1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 135018861, Octyl phenylacetate. Retrieved from [Link]

- Smutny, E. J. (1970). U.S. Patent No. US3534088A - Synthesis of octyl esters and alcohols. Google Patents.

-

precisionFDA. (n.d.). OCTYL PHENYLACETATE. Retrieved from [Link]

-

Wang, Y., et al. (2013). Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Analytical Methods, 5(19), 5364-5370. Retrieved from [Link]

-

Bennett, E. R., & Metcalfe, C. D. (1997). Determination of nonylphenol and octylphenol ethoxylates in effluent by liquid chromatography with fluorescence detection. Journal of AOAC International, 80(2), 401-408. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PHENYL ACETATE. Retrieved from [Link]

Sources

- 1. CAS 122-45-2: Octyl phenylacetate | CymitQuimica [cymitquimica.com]

- 2. Octyl phenylacetate | C16H24O2 | CID 61050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. octyl phenyl acetate, 122-45-2 [thegoodscentscompany.com]

- 5. Showing Compound Octyl phenylacetate (FDB016841) - FooDB [foodb.ca]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

An In-Depth Technical Guide to the Biological Mechanism of Action of Octyl Phenylacetate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

Octyl phenylacetate is an aromatic ester widely utilized in the fragrance and flavor industries. While its commercial applications are well-documented, a comprehensive understanding of its mechanism of action within biological systems is not directly established in the scientific literature. This guide posits that the biological activity of octyl phenylacetate is primarily mediated through its metabolic hydrolysis into phenylacetic acid and 1-octanol . The subsequent, distinct pharmacodynamic actions of these two metabolites constitute the core of its biological impact. Phenylacetate is a well-characterized molecule with potent activity as a nitrogen scavenger, a histone deacetylase (HDAC) inhibitor, and a ligand for peroxisome proliferator-activated receptors (PPARs). These actions give it therapeutic potential in urea cycle disorders and oncology. 1-octanol, a long-chain fatty alcohol, exhibits its own set of biological effects, including membrane interactions and potential neurological activity. This document provides a detailed examination of these proposed pathways, synthesizes the evidence for each, and presents experimental protocols to validate this metabolic-mechanistic hypothesis.

Part 1: Introduction to Octyl Phenylacetate

Octyl phenylacetate (CAS 122-45-2) is the ester formed from the reaction of phenylacetic acid and 1-octanol.[1] It is a colorless to pale yellow liquid valued for its pleasant, fruity, and honey-like odor, leading to its use in perfumes, cosmetics, and as a food flavoring agent.[2] Despite its widespread use, direct investigation into its specific molecular interactions in a physiological context is limited. The central premise of this guide is that its biological effects are not a result of the parent ester but of its metabolic products.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄O₂ | PubChem[2] |

| Molecular Weight | 248.36 g/mol | PubChem[2] |

| Appearance | Colorless viscous liquid | JECFA[2] |

| Odor | Mild sweet-floral, honey-like | The Good Scents Company[3] |

| Solubility | Insoluble in water; soluble in oils and ethanol | JECFA[2] |

| logP (o/w) | ~5.3 - 5.5 | The Good Scents Company[3] |

Part 2: The Central Hypothesis: Enzymatic Hydrolysis

The chemical structure of octyl phenylacetate, a carboxylic ester, makes it a prime substrate for enzymatic hydrolysis in biological systems.[2] Carboxylesterases (EC 3.1.1.1) are a ubiquitous class of enzymes found in various tissues, including the liver, intestines, and blood plasma.[4] Their primary function is to catalyze the hydrolysis of ester bonds, often in xenobiotic compounds, thereby facilitating their metabolism and excretion.

It is therefore hypothesized that upon entering a biological system (e.g., via ingestion), octyl phenylacetate is rapidly cleaved by these esterases into its constituent alcohol and carboxylic acid: 1-octanol and phenylacetic acid. This hydrolysis is the critical initiating step of its mechanism of action.

Caption: Proposed metabolic activation of octyl phenylacetate.

Part 3: Pharmacodynamics of the Metabolite Phenylacetate

Once liberated, phenylacetic acid (PA) and its conjugate base phenylacetate are biologically active molecules with multiple, well-defined mechanisms of action.

Nitrogen Scavenging Pathway

In a clinical setting, sodium phenylacetate is used as a nitrogen-scavenging drug for the treatment of urea cycle disorders.[5] This mechanism is crucial for removing excess ammonia from the bloodstream.

-

Activation: Phenylacetate is first activated to its coenzyme A (CoA) thioester, phenylacetyl-CoA, by the enzyme phenylacetate-CoA ligase.[6][7]

-

Conjugation: In the liver mitochondria, the enzyme glutamine N-acetyltransferase catalyzes the conjugation of phenylacetyl-CoA with the amino acid L-glutamine.[8]

-

Excretion: This reaction forms phenylacetylglutamine (PAGN), a nitrogen-rich molecule that is then excreted in the urine.[9] Each mole of phenylacetate effectively removes two moles of nitrogen, providing an alternative pathway to the urea cycle for waste nitrogen disposal.[5]

Caption: Metabolic pathway of phenylacetate for nitrogen scavenging.

Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibition

Phenylacetate and its prodrug, phenylbutyrate, are recognized as histone deacetylase inhibitors (HDACi).[10][11] HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to condensed chromatin and transcriptional repression.[12][13]

By inhibiting HDACs, phenylacetate causes an accumulation of acetylated histones.[12] This "opens" the chromatin structure (euchromatin), making it more accessible to transcription factors and resulting in the altered expression of a subset of genes.[12] The downstream consequences of this epigenetic modulation are profound and form the basis of phenylacetate's anti-cancer properties:

-

Cell Cycle Arrest: Upregulation of cell cycle inhibitors.[13]

-

Differentiation: Induction of cellular differentiation programs.[10]

-

Apoptosis: Activation of pro-apoptotic pathways in tumor cells.[10][13]

Caption: Mechanism of gene activation via HDAC inhibition by phenylacetate.

Nuclear Receptor Activation: PPAR Agonism

Studies have identified phenylacetate and its analogs as ligands for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate gene expression related to lipid metabolism and cell growth.[14][15] Gene transfer experiments have shown that phenylacetate can activate human PPAR (hPPAR), leading to the expression of PPAR-responsive genes.[14] The potency is lower than other analogs, but the effect is significant and correlates with drug-induced cytostasis in cancer cell lines.[14] This activation suggests that some of the biological effects of phenylacetate, particularly concerning metabolism and cell proliferation, may be mediated through the PPAR signaling pathway.[14][15]

Part 4: Pharmacodynamics of the Metabolite 1-Octanol

1-Octanol (also known as octyl alcohol) is a straight-chain fatty alcohol with its own distinct biological profile.[16]

-

Neurological Effects: 1-Octanol has been investigated for its ability to control essential tremor.[17] It is believed to have sedative and anesthetic effects, possibly by modulating neuronal membrane fluidity or ion channel function, at doses lower than ethanol.[17]

-

Antifungal/Antimicrobial Activity: As a component of various essential oils, 1-octanol contributes to their antimicrobial properties.[16][18]

-

Toxicological Profile: It is considered a mild skin irritant and a serious eye irritant.[3][19] At higher concentrations or upon prolonged contact, it can defat the skin.[19] It is not classified as a carcinogen or mutagen.[3] Its primary role in toxicology and pharmacology is as a standard solvent to determine the partition coefficient (logP) of drug molecules, a measure of their lipophilicity.[17]

Part 5: Experimental Protocols for Mechanistic Validation

To empirically validate the proposed mechanism of action, two key experiments are necessary. The following protocols provide a framework for this validation.

Protocol 1: In Vitro Esterase Hydrolysis Assay

This protocol is designed to confirm that octyl phenylacetate is a substrate for carboxylesterases. A titrimetric method is described, which measures the production of phenylacetic acid by quantifying the amount of base required to maintain a constant pH.

-

Objective: To quantify the rate of hydrolysis of octyl phenylacetate into phenylacetic acid and 1-octanol by a purified esterase or a biological matrix (e.g., liver microsomes).

-

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM Borate Buffer and adjust to pH 8.0.[20]

-

Prepare a stock solution of Octyl Phenylacetate in a suitable solvent like DMSO.

-

Prepare a standardized 0.01 N NaOH titrant solution.[20]

-

Reconstitute a commercial esterase (e.g., Porcine Liver Esterase) in cold buffer to a working concentration (e.g., 50 units/mL).[20]

-

-

Assay Setup:

-

In a thermostated titration vessel at 25°C, combine the Borate Buffer and an aliquot of the Octyl Phenylacetate stock solution.[20]

-

Use a pH meter to adjust the initial pH to 8.0 using the NaOH titrant.

-

-

Reaction Initiation:

-

Initiate the reaction by adding the Esterase Enzyme Solution to the vessel and simultaneously start a timer.[20]

-

-

Rate Determination:

-

As the esterase hydrolyzes the substrate, it produces phenylacetic acid, causing the pH to drop.

-

Maintain the pH at exactly 8.0 by the controlled, automated or manual addition of the 0.01 N NaOH titrant.

-

Record the volume of NaOH added over time (e.g., every 30 seconds for 5-10 minutes).

-

-

Data Analysis:

-

Plot the volume of NaOH consumed versus time. The slope of the linear portion of this curve represents the reaction rate.

-

Calculate the specific activity in units, where one unit hydrolyzes 1.0 µmol of octyl phenylacetate per minute.[20]

-

-

Caption: Experimental workflow for the titrimetric esterase hydrolysis assay.

Protocol 2: Cell-Based HDAC Activity/Inhibition Assay

This protocol uses a colorimetric or fluorometric approach to determine if treating intact cells with octyl phenylacetate results in the inhibition of endogenous HDAC activity, which would only occur if it is first metabolized to phenylacetate.

-

Objective: To measure the inhibition of HDAC activity in a cell line (e.g., a human cancer cell line like HeLa or LN-229) following treatment with octyl phenylacetate.

-

Methodology:

-

Cell Culture and Treatment:

-

Culture cells in a 96-well plate to approximately 80% confluence.[21]

-

Treat cells with varying concentrations of octyl phenylacetate (and phenylacetate as a positive control) for a predetermined time (e.g., 24 hours). Include an untreated control.

-

-

Nuclear Extraction:

-

Lyse the cells and prepare nuclear extracts according to a standardized protocol. This isolates the HDAC enzymes, which are primarily nuclear.[22]

-

-

HDAC Activity Assay (Colorimetric Principle):

-

Use a commercial HDAC Activity Assay Kit. These kits typically use a 96-well plate pre-coated with an acetylated histone substrate.[22][23][24]

-

Add the prepared nuclear extracts to the wells. The HDACs in the extract will deacetylate the substrate.[24]

-

Incubate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[24]

-

-

Detection:

-

Add a specific antibody that only recognizes the acetylated form of the substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[23]

-

Add a colorimetric substrate (e.g., TMB). The amount of color produced is inversely proportional to HDAC activity (more color = less deacetylation = more inhibition).

-

-

Data Analysis:

-

Read the absorbance on a microplate reader.[24]

-

Compare the absorbance values from the octyl phenylacetate-treated cells to the untreated control and the phenylacetate positive control to determine the extent of HDAC inhibition.

-

-

Caption: Principle of the colorimetric cell-based HDAC inhibition assay.

Part 6: Conclusion and Future Directions

The biological mechanism of action of octyl phenylacetate is best understood not as a direct effect of the parent molecule, but as the combined pharmacodynamic effects of its metabolites, phenylacetic acid and 1-octanol. The primary event is rapid hydrolysis by systemic esterases. The resulting phenylacetate then engages in multiple well-defined molecular pathways, including nitrogen scavenging, HDAC inhibition, and PPAR activation, which have significant implications for metabolic regulation and cell fate. Concurrently, 1-octanol may exert effects on neuronal membranes and other cellular functions.

This guide provides a robust, evidence-based framework for understanding this indirect mechanism. However, direct experimental validation is crucial. Future research should focus on performing the outlined hydrolysis and cell-based assays to confirm this hypothesis. Furthermore, detailed pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of octyl phenylacetate and its metabolites in vivo. Such studies will be essential for accurately assessing its potential therapeutic applications and toxicological risks.

Part 7: References

-

Phenylacetylglutamine (Wikipedia) - [Link]

-

Phenylacetylglutamine – Knowledge and References (Taylor & Francis) - [Link]

-

1-Octanol | C8H18O | CID 957 (PubChem) - [Link]

-

Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line (PMC - NIH) - [Link]

-

A simple activity staining protocol for lipases and esterases (ResearchGate) - [Link]

-

Activation of a human peroxisome proliferator-activated receptor by the antitumor agent phenylacetate and its analogs (PubMed) - [Link]

-

Safety Data Sheet: 1-Octanol (Carl ROTH) - [Link]

-

Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development (PMC) - [Link]

-

Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) (EpigenTek) - [Link]

-

Phenylbutyrate, a histone deacetylase inhibitor, protects against Adriamycin-induced cardiac injury (PMC - NIH) - [Link]

-

1-octanol (AERU - University of Hertfordshire) - [Link]

-

Accurately determining esterase activity via the isosbestic point of p-nitrophenol (Nature) - [Link]

-

Role of PPARγ in HCC – Video abstract 48512 (YouTube) - [Link]

-

Histone deacetylase inhibitor (Wikipedia) - [Link]

-

Octanol – Knowledge and References (Taylor & Francis) - [Link]

-

Measuring Histone Deacetylase Inhibition in the Brain (PMC - NIH) - [Link]

-

1-Octanol (Wikipedia) - [Link]

-

Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis (MDPI) - [Link]

-

Histone deacetylase (HDAC) inhibitors (YouTube) - [Link]

-

ICSC 1030 - 1-OCTANOL (ILO/WHO) - [Link]

-

Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs (PMC - NIH) - [Link]

-

Identification of phenylbutyrylglutamine, a new metabolite of phenylbutyrate metabolism in humans (ResearchGate) - [Link]

-

Characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus (PubMed) - [Link]

-

Activation of peroxisome proliferator-activated receptors (PPARs) by their ligands and protein kinase A activators (PMC - NIH) - [Link]

-

Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis (ACS Publications) - [Link]

-

Phytochemical variation and biological activities of Zosima absinthifolia during various stages of growth (ResearchGate) - [Link]

-

Peroxisome Proliferator-Activated Receptors PPARs Treatment & Prevention Of Diseases (YouTube) - [Link]

-

SID 135018861 - Octyl phenylacetate (PubChem) - [Link]

-

Concentration of phenylacetate (PA) and phenylacetyl-glutamine (PAGN) in arterial blood of PCA + GIB rats. (ResearchGate) - [Link]

-

Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT (PMC - NIH) - [Link]

-

Quantitation of Phenylbutyrate Metabolites by UPLC-MS/MS Demonstrates Inverse Correlation of Phenylacetate:phenylacetylglutamine Ratio With Plasma Glutamine Levels (PubMed) - [Link]

-

Octyl phenylacetate | C16H24O2 | CID 61050 (PubChem) - [Link]

Sources

- 1. SID 135018861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Octyl phenylacetate | C16H24O2 | CID 61050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenylacetate metabolism in thermophiles: characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylacetylglutamine - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylbutyrate, a histone deacetylase inhibitor, protects against Adriamycin-induced cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 13. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of a human peroxisome proliferator-activated receptor by the antitumor agent phenylacetate and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 1-Octanol - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. ICSC 1030 - 1-OCTANOL [chemicalsafety.ilo.org]

- 20. merckmillipore.com [merckmillipore.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. epigentek.com [epigentek.com]

- 23. resources.bio-techne.com [resources.bio-techne.com]

- 24. content.abcam.com [content.abcam.com]

Unlocking the Therapeutic Potential of Octyl Phenylacetate: A Technical Guide for Novel Research Applications

Introduction: Reimagining a Classic Fragrance Molecule for Modern Therapeutics

Octyl phenylacetate, a long-standing constituent of the fragrance and flavor industry, presents a compelling yet underexplored opportunity for therapeutic innovation.[1] Traditionally valued for its pleasant, fruity-floral aroma, the inherent chemical structure of this ester—the conjugation of the biologically active molecule phenylacetic acid (PAA) with an eight-carbon alkyl chain—positions it as a prime candidate for prodrug development.[1][2] PAA, the parent acid, has demonstrated notable preclinical anticancer and antimicrobial properties. However, its clinical utility is hampered by unfavorable pharmacokinetic properties, including rapid metabolism and excretion.[3]

This technical guide delineates the scientific rationale and provides actionable experimental frameworks for investigating octyl phenylacetate as a novel therapeutic agent. We will explore its potential as a lipophilic prodrug of PAA, designed to overcome the limitations of the parent molecule and unlock new applications in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals poised to explore the untapped therapeutic landscape of this intriguing molecule.

Physicochemical Properties of Octyl Phenylacetate

A thorough understanding of the physicochemical properties of octyl phenylacetate is fundamental to designing and interpreting biological experiments. The esterification of phenylacetic acid with octanol significantly alters its physical characteristics, most notably increasing its lipophilicity.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄O₂ | PubChem |

| Molecular Weight | 248.36 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid | CymitQuimica |

| Odor | Fruity, floral, honey-like | The Good Scents Company |

| Boiling Point | 315-318 °C at 760 mmHg | The Good Scents Company |

| Solubility | Insoluble in water; soluble in organic solvents and oils | PubChem |

| logP (o/w) | ~5.3-5.477 (estimated) | The Good Scents Company, PubChem |

The Scientific Rationale: Octyl Phenylacetate as a Prodrug of Phenylacetic Acid

The central hypothesis for the therapeutic potential of octyl phenylacetate lies in its role as a prodrug of phenylacetic acid (PAA). A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[2] This strategy is often employed to improve the pharmacokinetic and pharmacodynamic properties of a drug.[2]

The Therapeutic Promise of Phenylacetic Acid

Phenylacetic acid has been the subject of numerous preclinical studies demonstrating its potential as a therapeutic agent:

-

Anticancer Activity: PAA has been shown to inhibit the growth of various cancer cell lines, including breast, renal, and prostate cancer.[2][4] Its mechanisms of action include inducing tumor cell differentiation, promoting apoptosis (programmed cell death), and causing cell cycle arrest in the G1 phase.[4][5] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins such as the retinoblastoma protein (pRb) and the cyclin-dependent kinase inhibitor p21Cip1.[4]

-

Antimicrobial Activity: PAA exhibits broad-spectrum antimicrobial properties against both bacteria and fungi.[6] Its proposed mechanism involves disrupting cell metabolism, inhibiting protein synthesis, and compromising the integrity of the cell membrane.[6]

Overcoming the Limitations of Phenylacetic Acid

Despite its therapeutic potential, the clinical translation of PAA has been challenging due to its pharmacokinetic profile. Intravenously administered PAA exhibits nonlinear pharmacokinetics and is rapidly metabolized in the liver, primarily through conjugation with glutamine to form phenylacetylglutamine, which is then quickly excreted in the urine.[3] This rapid clearance necessitates the administration of high doses to maintain therapeutic concentrations, leading to potential side effects.[3]

The Octyl Ester Advantage

Esterification of PAA with octanol to form octyl phenylacetate offers a promising strategy to overcome these limitations. The addition of the eight-carbon octyl chain dramatically increases the molecule's lipophilicity.[7][8] This increased lipophilicity is hypothesized to confer several advantages:

-

Enhanced Cell Membrane Permeability: The highly lipophilic nature of octyl phenylacetate is predicted to facilitate its passive diffusion across the lipid bilayers of cell membranes, leading to increased intracellular concentrations compared to the more polar PAA.[7][8]

-

Improved Pharmacokinetics: The bulky octyl group may sterically hinder the rapid metabolism of the phenylacetate moiety, potentially leading to a longer plasma half-life and sustained release of the active PAA.[5][9]

-

Targeted Delivery: The increased lipophilicity may lead to greater accumulation in lipid-rich tissues, which could be exploited for targeted therapy.[5]

-

Esterase-Mediated Activation: Once inside the body or within target cells, octyl phenylacetate is expected to be hydrolyzed by ubiquitous esterase enzymes, releasing the active phenylacetic acid.[10][11]

The following diagram illustrates the proposed mechanism of action for octyl phenylacetate as a prodrug:

Caption: Proposed prodrug mechanism of octyl phenylacetate.

Potential Research Applications and Experimental Workflows

The unique properties of octyl phenylacetate open up several exciting avenues for research. Below are detailed experimental workflows to investigate its potential as an anticancer and antimicrobial agent.

Synthesis and Characterization of Octyl Phenylacetate

The first step in any research endeavor is the synthesis and rigorous characterization of the compound of interest.

Experimental Protocol: Fischer Esterification of Phenylacetic Acid with Octanol

This protocol is adapted from standard Fischer esterification procedures.[1][3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetic acid (1 equivalent), n-octanol (2-3 equivalents), and a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid (0.05-0.1 equivalents). Toluene can be used as a solvent to facilitate the removal of water via a Dean-Stark apparatus.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-140°C, depending on the solvent) and maintain for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like diethyl ether or ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to remove unreacted acid), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure octyl phenylacetate.

-

Characterization: Confirm the structure and purity of the synthesized octyl phenylacetate using nuclear magnetic resonance (¹H NMR and ¹³C NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS).

Caption: Workflow for the synthesis of octyl phenylacetate.

Investigating the Anticancer Potential of Octyl Phenylacetate

The primary hypothesis is that octyl phenylacetate will exhibit enhanced anticancer activity compared to phenylacetic acid due to its improved cellular uptake.

Experimental Protocol: In Vitro Anticancer Activity Assessment

This protocol outlines a standard procedure for evaluating the cytotoxic and antiproliferative effects of a lipophilic compound on cancer cell lines.

-

Cell Line Selection: Choose a panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, Caki-1 for renal cancer) and a non-cancerous control cell line (e.g., human fibroblasts).

-

Compound Preparation: Prepare a stock solution of octyl phenylacetate in a suitable solvent such as dimethyl sulfoxide (DMSO). Make serial dilutions to obtain a range of working concentrations.

-

Cell Viability Assay (MTT Assay):

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of octyl phenylacetate, phenylacetic acid (as a comparator), and a vehicle control (DMSO) for 24, 48, and 72 hours.

-

After the incubation period, add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

-

-

Cell Proliferation Assay (BrdU Assay):

-

Perform a BrdU incorporation assay to specifically measure the effect on DNA synthesis and cell proliferation.

-

Treat cells with the compounds as described above and add BrdU to the culture medium for the final few hours of incubation.

-

Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme, followed by the addition of a substrate to generate a colorimetric signal.

-

Measure the absorbance to quantify cell proliferation.

-

-

Apoptosis and Cell Cycle Analysis (Flow Cytometry):

-

Treat cells with IC₅₀ concentrations of the compounds for 24 and 48 hours.

-

For apoptosis analysis, stain the cells with Annexin V-FITC and propidium iodide (PI) and analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

For cell cycle analysis, fix the cells in ethanol, stain with PI, and analyze by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Exploring the Antimicrobial Applications of Octyl Phenylacetate

The increased lipophilicity of octyl phenylacetate may enhance its ability to disrupt microbial cell membranes, leading to potent antimicrobial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing

Due to the oily nature and poor water solubility of octyl phenylacetate, standard broth microdilution methods may need to be modified.

-

Microorganism Selection: Choose a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

-

Compound Preparation: Prepare a stock solution of octyl phenylacetate in DMSO.

-

Broth Microdilution with a Solubilizing Agent:

-

Perform a broth microdilution assay according to CLSI guidelines, with the modification of adding a non-ionic surfactant like Tween 80 or Triton X-100 to the broth at a low, non-inhibitory concentration to improve the solubility of the compound.

-

Prepare two-fold serial dilutions of octyl phenylacetate in the supplemented broth in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

-

-

Agar Dilution Method:

-

As an alternative for hydrophobic compounds, the agar dilution method can be employed.[12]

-

Incorporate serial dilutions of octyl phenylacetate into molten Mueller-Hinton agar before it solidifies.

-

Spot a standardized inoculum of the test microorganisms onto the surface of the agar plates.

-

Incubate the plates and determine the MIC as the lowest concentration of the compound that prevents growth.

-